1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE
Overview
Description
1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE is a complex organic compound that features both bromophenyl and nitrobenzoyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE typically involves multiple steps. One common route includes the following steps:
Formation of the bromophenylmethyl intermediate: This can be achieved by reacting 3-bromobenzyl chloride with piperazine under basic conditions.
Introduction of the nitrobenzoyl group: The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a palladium catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding amine derivative.
Scientific Research Applications
1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, potentially leading to the discovery of new drugs.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and nitrobenzoyl groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Similar in structure but lacks the piperazine ring.
Tetrakis(4-bromophenyl)methane: Contains multiple bromophenyl groups but no nitrobenzoyl group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and bromophenyl group but has different substituents.
Uniqueness
1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE is unique due to the presence of both bromophenyl and nitrobenzoyl groups attached to a piperazine ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c19-16-3-1-2-14(12-16)13-20-8-10-21(11-9-20)18(23)15-4-6-17(7-5-15)22(24)25/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOQTBGGHBCPAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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